molecular formula C10H16F3NO2 B2903786 Tert-butyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate CAS No. 2248267-86-7

Tert-butyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate

Cat. No. B2903786
CAS RN: 2248267-86-7
M. Wt: 239.238
InChI Key: LGQKFCQTRWSHPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate, also known as Boc-3-(CF3)-Pro-OH, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate(CF3)-Pro-OH is not fully understood. However, it has been suggested that its inhibitory activity against enzymes may be due to its ability to bind to the enzyme's active site, preventing substrate binding and catalysis.
Biochemical and Physiological Effects
This compound(CF3)-Pro-OH has been shown to exhibit low toxicity in vitro, making it a promising compound for further research. However, its effects on biochemical and physiological systems have not been extensively studied.

Advantages and Limitations for Lab Experiments

One advantage of using Tert-butyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate(CF3)-Pro-OH in lab experiments is its ease of removal as a protecting group during peptide synthesis. Additionally, its inhibitory activity against enzymes makes it a potential lead compound for drug discovery. However, one limitation of using this compound(CF3)-Pro-OH is its relatively high cost compared to other protecting groups.

Future Directions

There are several potential future directions for research involving Tert-butyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate(CF3)-Pro-OH. One area of interest is its potential as a lead compound for drug discovery. Further research could focus on optimizing its inhibitory activity against specific enzymes. Additionally, its potential as a proteomics tool for studying protein-protein interactions could be further explored. Finally, its effects on biochemical and physiological systems could be studied in more detail to better understand its potential applications in medicine.

Synthesis Methods

Tert-butyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate(CF3)-Pro-OH can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of tert-butyl acrylate with trifluoroacetic acid to form tert-butyl 3-(trifluoromethyl)acrylate. This intermediate is then reacted with pyrrolidine to form this compound.

Scientific Research Applications

Tert-butyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate(CF3)-Pro-OH has been used in various scientific research applications, including peptide synthesis, drug discovery, and proteomics. It is commonly used as a protecting group for amino acids during peptide synthesis, as it can be easily removed under mild conditions. Additionally, this compound(CF3)-Pro-OH has been shown to exhibit inhibitory activity against certain enzymes, making it a potential lead compound for drug discovery. It has also been used in proteomics research to study protein-protein interactions.

properties

IUPAC Name

tert-butyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO2/c1-9(2,3)16-8(15)7-6(4-5-14-7)10(11,12)13/h6-7,14H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQKFCQTRWSHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C(CCN1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.